Cas no 852364-99-9 (N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-(3-acetylphenyl)-1,2-dihydro-1-[(3-nitrophenyl)methoxy]-2-oxo-
- N-(3-acetylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
- 852364-99-9
- N-(3-acetylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3-acetylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- F0673-0120
- AKOS001510808
-
- Inchi: 1S/C21H17N3O6/c1-14(25)16-6-3-7-17(12-16)22-20(26)19-9-4-10-23(21(19)27)30-13-15-5-2-8-18(11-15)24(28)29/h2-12H,13H2,1H3,(H,22,26)
- InChI Key: BTHSWORWYBKBOG-UHFFFAOYSA-N
- SMILES: C1(=O)N(OCC2=CC=CC([N+]([O-])=O)=C2)C=CC=C1C(NC1=CC=CC(C(C)=O)=C1)=O
Computed Properties
- Exact Mass: 407.11173527g/mol
- Monoisotopic Mass: 407.11173527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 756
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- pka: 11.95±0.70(Predicted)
N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0673-0120-1mg |
N-(3-acetylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
852364-99-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0673-0120-2μmol |
N-(3-acetylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
852364-99-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0673-0120-2mg |
N-(3-acetylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
852364-99-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No 852364-99-9, known as N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic chemistry and pharmacology have shed light on its properties, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide is characterized by a dihydropyridine ring system, which is a common scaffold in drug design due to its versatility and ability to interact with various biological targets. The presence of an acetyl group on the phenyl ring introduces additional complexity, enhancing the molecule's potential for binding to specific receptors or enzymes. Furthermore, the nitro group on the phenyl ring adds electron-withdrawing properties, which can influence the molecule's reactivity and stability.
Recent studies have explored the synthesis of this compound using advanced methodologies that emphasize sustainability and efficiency. For instance, researchers have employed green chemistry principles to develop eco-friendly synthesis routes that minimize waste and reduce environmental impact. These methods often involve catalytic processes or microwave-assisted reactions, which not only improve yield but also ensure better control over the product's purity.
In terms of biological activity, N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in preliminary assays targeting various disease states. For example, it has demonstrated moderate inhibitory effects against certain kinases involved in cancer progression. Additionally, its ability to modulate cellular signaling pathways suggests potential applications in neurodegenerative diseases or inflammatory conditions.
The pharmacokinetic profile of this compound is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its suitability as a drug candidate. Recent investigations have utilized in vitro models to assess its bioavailability and metabolic stability, providing valuable insights into its pharmacokinetic behavior.
From an industrial perspective, the scalability of this compound's synthesis is a key consideration for large-scale production. Researchers are exploring cost-effective strategies to optimize reaction conditions and streamline the manufacturing process. This includes evaluating alternative solvents or catalysts that can enhance reaction efficiency while maintaining product quality.
In conclusion, N-(3-acetylphenyl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide represents a fascinating example of modern chemical innovation. Its complex structure, coupled with emerging research findings, positions it as a valuable asset in the development of novel therapeutic agents and advanced materials. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academia and industry.
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